molecular formula C14H18N2O B11874429 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one

1-Phenyl-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B11874429
M. Wt: 230.31 g/mol
InChI Key: HPLFHIVBNWJSNT-UHFFFAOYSA-N
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Description

1-Phenyl-1,8-diazaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the reaction of a phenyl-substituted amine with a cyclic ketone under acidic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-1,8-diazaspiro[4

Mechanism of Action

The mechanism of action of 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound can block the activation of necroptosis pathways, thereby exhibiting anti-inflammatory and anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-1,8-diazaspiro[4.5]decan-2-one stands out due to its specific structural features and its potent inhibitory activity against RIPK1. This makes it a valuable compound in the development of therapeutic agents targeting inflammatory and cancerous conditions .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1-phenyl-1,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C14H18N2O/c17-13-6-7-14(8-10-15-11-9-14)16(13)12-4-2-1-3-5-12/h1-5,15H,6-11H2

InChI Key

HPLFHIVBNWJSNT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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